REACTION_CXSMILES
|
[ClH:1].[CH3:2][N:3]1[CH2:8][O:7][CH2:6][N:5]([CH2:9][C:10]2[S:14][C:13](SC3C=CC=CC=3)=[N:12][CH:11]=2)[C:4]1=[N:22][N+:23]([O-:25])=[O:24].ClCl>ClC1C=CC=CC=1>[Cl:1][C:13]1[S:14][C:10]([CH2:9][N:5]2[C:4](=[N:22][N+:23]([O-:25])=[O:24])[N:3]([CH3:2])[CH2:8][O:7][CH2:6]2)=[CH:11][N:12]=1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
5-methyl-4-nitroimino-3-(2-phenylthiothiazol-5-ylmethyl)-perhydro-1,3,5-oxadiazine
|
Quantity
|
183 g
|
Type
|
reactant
|
Smiles
|
CN1C(N(COC1)CC1=CN=C(S1)SC1=CC=CC=C1)=N[N+](=O)[O-]
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Type
|
CUSTOM
|
Details
|
After stirring for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
the excess of chlorine is removed by introduction of nitrogen
|
Type
|
ADDITION
|
Details
|
the aqueous phase (containing the title compound in hydrochloride form)
|
Type
|
CUSTOM
|
Details
|
is separated off
|
Type
|
FILTRATION
|
Details
|
The crystalline precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 50° in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CN1)CN1COCN(C1=N[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[CH3:2][N:3]1[CH2:8][O:7][CH2:6][N:5]([CH2:9][C:10]2[S:14][C:13](SC3C=CC=CC=3)=[N:12][CH:11]=2)[C:4]1=[N:22][N+:23]([O-:25])=[O:24].ClCl>ClC1C=CC=CC=1>[Cl:1][C:13]1[S:14][C:10]([CH2:9][N:5]2[C:4](=[N:22][N+:23]([O-:25])=[O:24])[N:3]([CH3:2])[CH2:8][O:7][CH2:6]2)=[CH:11][N:12]=1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
5-methyl-4-nitroimino-3-(2-phenylthiothiazol-5-ylmethyl)-perhydro-1,3,5-oxadiazine
|
Quantity
|
183 g
|
Type
|
reactant
|
Smiles
|
CN1C(N(COC1)CC1=CN=C(S1)SC1=CC=CC=C1)=N[N+](=O)[O-]
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Type
|
CUSTOM
|
Details
|
After stirring for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
the excess of chlorine is removed by introduction of nitrogen
|
Type
|
ADDITION
|
Details
|
the aqueous phase (containing the title compound in hydrochloride form)
|
Type
|
CUSTOM
|
Details
|
is separated off
|
Type
|
FILTRATION
|
Details
|
The crystalline precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 50° in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CN1)CN1COCN(C1=N[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[CH3:2][N:3]1[CH2:8][O:7][CH2:6][N:5]([CH2:9][C:10]2[S:14][C:13](SC3C=CC=CC=3)=[N:12][CH:11]=2)[C:4]1=[N:22][N+:23]([O-:25])=[O:24].ClCl>ClC1C=CC=CC=1>[Cl:1][C:13]1[S:14][C:10]([CH2:9][N:5]2[C:4](=[N:22][N+:23]([O-:25])=[O:24])[N:3]([CH3:2])[CH2:8][O:7][CH2:6]2)=[CH:11][N:12]=1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
5-methyl-4-nitroimino-3-(2-phenylthiothiazol-5-ylmethyl)-perhydro-1,3,5-oxadiazine
|
Quantity
|
183 g
|
Type
|
reactant
|
Smiles
|
CN1C(N(COC1)CC1=CN=C(S1)SC1=CC=CC=C1)=N[N+](=O)[O-]
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Type
|
CUSTOM
|
Details
|
After stirring for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
the excess of chlorine is removed by introduction of nitrogen
|
Type
|
ADDITION
|
Details
|
the aqueous phase (containing the title compound in hydrochloride form)
|
Type
|
CUSTOM
|
Details
|
is separated off
|
Type
|
FILTRATION
|
Details
|
The crystalline precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 50° in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CN1)CN1COCN(C1=N[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |